3-Aminopropyl-24,25-dihydroxy Vitamin D2
Description
3-Aminopropyl-24,25-dihydroxy Vitamin D2 is a synthetic derivative of ergocalciferol (Vitamin D2), characterized by hydroxylation at positions 24 and 25 and the addition of a 3-aminopropyl group to the secosteroid backbone. Its molecular formula is C₃₁H₅₁NO₃, distinguishing it from native Vitamin D2 (C₂₈H₄₄O) and its metabolites . Unlike Vitamin D3 derivatives, which are primarily of animal origin, Vitamin D2 analogs like this are derived from plant-based ergosterol, making them relevant for vegetarian-compliant research and food fortification .
Properties
Molecular Formula |
C₃₁H₅₁NO₃ |
|---|---|
Molecular Weight |
485.74 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Features of Selected Vitamin D Analogs
| Compound | Parent Vitamin | Key Modifications | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 3-Aminopropyl-24,25(OH)₂D2 | D2 (Ergocalciferol) | 24,25-dihydroxylation + 3-aminopropyl | C₃₁H₅₁NO₃ | Research, receptor studies |
| 24,25(OH)₂D3 | D3 (Cholecalciferol) | 24,25-dihydroxylation | C₂₇H₄₄O₃ | Biomarker for Vitamin D status |
| 1,25(OH)₂D3 (Calcitriol) | D3 | 1α,25-dihydroxylation | C₂₇H₄₄O₃ | Calcium homeostasis, therapeutics |
| Paricalcitol | D2 | 19-nor modification + 1,24-dihydroxylation | C₂₇H₄₄O₃ | Treatment of CKD-MBD |
| Doxercalciferol | D2 | 1α-hydroxylation | C₂₈H₄₄O₃ | Secondary hyperparathyroidism |
Key Observations :
- Hydroxylation Patterns: 24,25(OH)₂D2 and 24,25(OH)₂D3 are catabolites formed via CYP24A1-mediated hydroxylation, serving as biomarkers for Vitamin D sufficiency .
- Receptor Affinity : The 1,25(OH)₂D3 and paricalcitol exhibit high VDR affinity due to 1α-hydroxylation, enabling therapeutic use in calcium regulation. In contrast, 24,25(OH)₂ metabolites have lower VDR affinity but play roles in local tissue signaling .
Metabolic and Functional Differences
Table 2: Comparative Efficacy and Metabolic Pathways
Key Findings :
- Efficacy in Raising 25(OH)D Levels : Vitamin D3 raises serum 25(OH)D more effectively than D2 in most studies (e.g., 25(OH)D3 levels increase ~1.7–2x faster) . However, high-dose D2 can achieve comparable total 25(OH)D levels due to additive 25(OH)D2 contributions .
- Metabolic Stability: The 3-aminopropyl group in 3-Aminopropyl-24,25(OH)₂D2 may reduce enzymatic degradation compared to non-modified 24,25(OH)₂D2, though direct evidence is lacking.
- Diagnostic Utility: Low 24,25(OH)₂D3 levels correlate with CYP24A1 deficiency or functional Vitamin D deficiency, suggesting analogous metabolites (e.g., 24,25(OH)₂D2) could serve similar diagnostic roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
